molecular formula C10H12FN B12835049 8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline

8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B12835049
M. Wt: 165.21 g/mol
InChI Key: GUZGVFVDWHJAJF-UHFFFAOYSA-N
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Description

8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the fluorination of 1-methyl-1,2,3,4-tetrahydroquinoline. One common method is the direct fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the cyclization of appropriate precursors in the presence of fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have enhanced biological activities .

Scientific Research Applications

8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to increased biological activity. It can inhibit enzyme activity or modulate receptor functions, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    8-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 1-position.

    8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline: Has a methyl group at the 6-position instead of the 1-position.

    8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline: Has a methyl group at the 3-position

Uniqueness

8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and biological properties. This unique structure enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

8-fluoro-1-methyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C10H12FN/c1-12-7-3-5-8-4-2-6-9(11)10(8)12/h2,4,6H,3,5,7H2,1H3

InChI Key

GUZGVFVDWHJAJF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C(=CC=C2)F

Origin of Product

United States

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